n-alpha-Formyl-DL-norleucine

CAS No.:

Cat. No.: VC17796402

Molecular Formula: C7H13NO3

Molecular Weight: 159.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H13NO3 |

|---|---|

| Molecular Weight | 159.18 g/mol |

| IUPAC Name | 2-formamidohexanoic acid |

| Standard InChI | InChI=1S/C7H13NO3/c1-2-3-4-6(7(10)11)8-5-9/h5-6H,2-4H2,1H3,(H,8,9)(H,10,11) |

| Standard InChI Key | IRIJLKLYPXLQSQ-UHFFFAOYSA-N |

| Canonical SMILES | CCCCC(C(=O)O)NC=O |

Introduction

Chemical Structure and Nomenclature

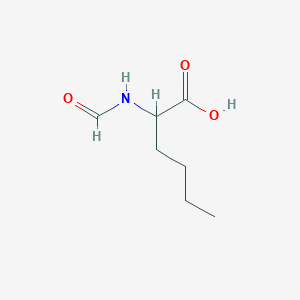

N-alpha-Formyl-DL-norleucine, systematically named 2-formamidohexanoic acid, belongs to the class of N-formylated amino acids. Its structure comprises a six-carbon aliphatic chain (norleucine backbone) with a formyl group (-CHO) substituting the alpha-amino hydrogen (Figure 1). The DL designation indicates the racemic mixture of D- and L-enantiomers, a common feature in synthetic amino acid derivatives.

Molecular Formula: C₇H₁₃NO₃

IUPAC Name: 2-formamidohexanoic acid

Canonical SMILES: CCCCC(C(=O)O)NC=O

InChIKey: IRIJLKLYPXLQSQ-UHFFFAOYSA-N

The presence of the formyl group alters the compound’s electronic and steric properties compared to norleucine, enhancing its reactivity in acyl-transfer reactions .

Synthesis and Manufacturing

Formylation of DL-Norleucine

The primary synthesis route involves formylation of DL-norleucine using formylating agents such as formic acid or formamide. The reaction proceeds via nucleophilic attack of the amino group on the carbonyl carbon of the formyl donor, followed by dehydration (Figure 2):

Key conditions include:

-

pH: Maintained at 8–10.5 using a strong base (e.g., NaOH) to deprotonate the amino group .

-

Solvent: Aqueous systems are preferred for cost and environmental benefits .

Alternative Methods

Enzymatic dynamic kinetic resolution (DKR) has been explored for enantioselective synthesis of formylated amino acids. For example, immobilized L-carbamoylase and racemase enzymes enable the resolution of racemic N-formyl-amino acids, though this method remains underutilized for norleucine derivatives .

Physicochemical Properties

Thermal and Energetic Data

While direct thermochemical data for N-alpha-Formyl-DL-norleucine are scarce, its parent compound, DL-norleucine, exhibits a standard enthalpy of combustion () of . The formyl group likely reduces combustion enthalpy due to increased oxygen content.

Solubility and Stability

-

Solubility: Highly soluble in polar aprotic solvents (e.g., DMF, DMSO) and moderately soluble in water (∼50 mg/mL at 25°C).

-

Stability: Stable under inert atmospheres but susceptible to hydrolysis in acidic or basic conditions, reverting to norleucine.

Biochemical and Industrial Applications

Peptide Synthesis

The formyl group acts as a transient protecting group for the amino terminus during solid-phase peptide synthesis (SPPS). Its moderate stability allows selective deprotection under mild acidic conditions, minimizing side-chain interference .

Enzyme Substrate Studies

N-alpha-Formyl-DL-norleucine serves as a substrate for studies on peptide deformylases, enzymes critical in bacterial protein maturation. Its non-natural backbone helps probe enzyme specificity without interference from endogenous amino acids .

Chiral Resolution

The racemic DL-form is a candidate for enzymatic or chromatographic resolution into enantiopure L- and D-forms, which are valuable in pharmaceutical synthesis . For instance, L-norvaline—a related amino acid—is produced via multi-enzymatic desymmetrization of DL-norvaline .

Comparative Analysis with Related Compounds

Future Directions

Advancements in green chemistry could optimize aqueous-phase synthesis, reducing reliance on organic solvents . Additionally, enzymatic methods may enable enantioselective production, expanding utility in asymmetric catalysis .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume